5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine
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Overview
Description
5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine is a chemical compound that belongs to the class of pyrazole derivatives
Scientific Research Applications
5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperidine structure often interact with histamine receptors . Histamine receptors play a significant role in the human organism as a mediator and neurotransmitter, involved in numerous physiological and pathophysiological processes .
Mode of Action
Compounds that target histamine receptors typically work by either activating or inhibiting these receptors, leading to various physiological effects .
Biochemical Pathways
Histamine, which may be a target of this compound, is involved in numerous physiological and pathophysiological processes, including immunological response, inflammation, allergic response, gastric acid secretion, cell proliferation, wound healing, cognitive function, memory, sleep cycle, and endocrine homeostasis .
Result of Action
The activation or inhibition of histamine receptors can lead to a wide range of effects, depending on the specific receptor and cell type involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine typically involves the reaction of 1-methylpiperidine with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The reaction is usually carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: A cyclic secondary amine with similar structural features.
N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A compound with a piperidine ring and similar synthetic routes.
[(1-methylpiperidin-4-yl)methyl]amine: A related compound with a piperidine moiety.
Uniqueness
5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine is unique due to its specific pyrazole structure combined with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-7-10(11)14(12-8)9-3-5-13(2)6-4-9/h7,9H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBQKNVCHRPVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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